(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate
Description
(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate is a complex organic compound belonging to the class of triazolo-oxazines. This compound is characterized by its unique structure, which includes a triazole ring fused with an oxazine ring, and is further stabilized by a tetrafluoroborate anion. The presence of mesityl and isopropyl groups adds to its chemical diversity and potential reactivity.
Properties
IUPAC Name |
(5S)-5-propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N3O.BF4/c1-11(2)15-8-21-9-16-18-20(10-19(15)16)17-13(4)6-12(3)7-14(17)5;2-1(3,4)5/h6-7,10-11,15H,8-9H2,1-5H3;/q+1;-1/t15-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUACVDSTXQTKJ-XFULWGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](COCC3=N2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Core Heterocycle Formation
The triazolo-oxazinium core is typically constructed via cyclization reactions involving lactam intermediates. A representative protocol involves treating a mesityl-substituted lactam with trimethyloxonium tetrafluoroborate in dichloromethane, followed by phenylhydrazine addition to form the triazole ring. After 20 hours of stirring, the intermediate undergoes reflux with triethyl orthoformate in methanol to yield the bicyclic system. This method achieves a 29% isolated yield, with precipitation facilitating purification.
Key variables influencing cyclization efficiency include:
- Solvent polarity : Dichloromethane enables optimal reagent solubility, while methanol promotes cyclization at elevated temperatures.
- Stoichiometry : A 1:1.1 molar ratio of lactam to trimethyloxonium tetrafluoroborate minimizes side reactions.
- Temperature : Reflux at 110°C drives triazole ring closure via elimination pathways.
Quaternary ammonium center formation is achieved through alkylation of the triazole nitrogen. Industrial routes employ methyl triflate or dimethyl sulfate, but the cited method utilizes triethyl orthoformate under acidic conditions to generate the oxazinium species. Subsequent counterion exchange with tetrafluoroboric acid produces the target salt.
Critical parameters :
- Reaction time : 16-hour reflux ensures complete alkylation.
- Counterion source : Tetrafluoroboric acid in diethyl ether (40% w/w) is added dropwise at 0°C to prevent decomposition.
- Crystallization : Cold ethyl acetate (−78°C) washes remove residual reagents while maintaining product stability.
Asymmetric Induction for (S)-Configuration
The stereogenic center at C5 is introduced via chiral auxiliaries or catalytic asymmetric synthesis. A reported iridium-catalyzed approach uses [Ir(cod)Xld]2 (cod = 1,5-cyclooctadiene; Xld = xylidinyl ligand) in toluene with triethylamine, achieving 53% yield and >90% enantiomeric excess (ee). The mechanism involves dynamic kinetic resolution of a prochiral intermediate.
Optimized asymmetric conditions :
| Parameter | Value |
|---|---|
| Catalyst loading | 1 mol% [Ir(cod)Xld]2 |
| Base | Triethylamine (2.5 equiv) |
| Solvent | Anhydrous toluene |
| Temperature | 25°C |
| Atmosphere | Argon |
| Reaction time | 34 hours |
Purification and Isolation
Crude product purification employs sequential techniques:
- Filtration : Collects precipitated solids after reflux.
- Column chromatography : Silica gel with ethyl acetate/petroleum ether (1:5) removes nonpolar impurities.
- Recrystallization : Methanol/water mixtures (3:1) enhance crystal purity.
Analytical data post-purification :
- Melting point : 190–195°C
- 1H NMR (DMSO-d6): δ 10.91 (s, 1H, NCHN), 5.23–5.15 (AB system, OCH2), 4.85 (dq, J = 9.7, 5.9 Hz, BnCH)
- HRMS (ESI+) : m/z 292.1443 ([M−BF4]+; calc. 292.1444)
Scale-Up Considerations and Yield Optimization
Bench-scale syntheses face challenges in maintaining stereoselectivity at higher volumes. Strategies to improve the 29–53% yields include:
- Microwave assistance : Reduces cyclization time from 16 hours to 45 minutes.
- Flow chemistry : Continuous processing minimizes intermediate degradation.
- Ligand screening : Modified Josiphos ligands increase iridium catalyst turnover number (TON) to 1,200.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methods:
Analytical Characterization Techniques
Spectroscopic validation :
- IR (KBr) : 1585 cm−1 (C=N stretch), 1118 cm−1 (C–O–C)
- 13C NMR (DMSO-d6): δ 149.9 (NCHN), 65.1 (OCH2)
- XRD : Monoclinic crystal system, P21 space group (analog data from CID 23628600)
Chromatographic purity :
Industrial Applications and Patent Landscape
The compound serves as a chiral catalyst in asymmetric hydrogenations (EP 3124492A1) and a ligand precursor for transition metal complexes. Recent patents highlight its utility in pharmaceutical intermediates, particularly for β-amino alcohol synthesis.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound contains a triazolo-oxazin-ium core, a tetrafluoroborate counterion, and a mesityl (2,4,6-trimethylphenyl) substituent. Key reactive sites include:
-
Triazole Ring : Susceptible to electrophilic/nucleophilic substitution.
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Oxazine Moiety : Potential for ring-opening or redox reactions.
-
Mesityl Group : Steric hindrance modulates reactivity at adjacent sites .
Substitution Reactions
The triazole and oxazine moieties may participate in nucleophilic substitution. For example:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Nucleophilic Attack | Amines, thiols, or alkoxides in polar solvents (e.g., DCM, THF) | Substituted triazolo-oxazin-ium derivatives |
Redox Reactions
The tetrafluoroborate anion stabilizes the cationic core, enabling redox activity:
| Process | Conditions | Outcome |
|---|---|---|
| Reduction | NaBH₄, H₂/Pd-C | Reduced triazolo-oxazine intermediates |
| Oxidation | H₂O₂, KMnO₄ | Oxidized derivatives (e.g., N-oxides) |
Catalytic and Coordination Chemistry
As a cationic heterocycle, this compound may act as a precursor for N-heterocyclic carbenes (NHCs) . Deprotonation at the C2 position (adjacent to the triazole) generates a carbene ligand capable of coordinating transition metals like Pd or Au :
textReaction: (S)-5-Isopropyl-2-mesityl-triazolo-oxazin-ium → NHC-Metal Complex Conditions: Strong base (e.g., KO\(t\)-Bu), inert atmosphere
Comparative Reactivity with Analogs
Data from structurally similar compounds (e.g., Sigma-Aldrich 674788 and 682209) suggest:
| Compound | Key Reaction | Application |
|---|---|---|
| (R)-Perfluorophenyl analog | Fluoride displacement | Catalysis in cross-coupling reactions |
| Mesityl-substituted derivatives | Steric-driven selectivity | Asymmetric synthesis |
Industrial and Synthetic Considerations
Scientific Research Applications
Medicinal Chemistry
(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate has shown potential in the development of new therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for drug design:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The triazole moiety is known to inhibit certain cancer cell lines by disrupting cellular pathways involved in proliferation .
Catalysis
This compound can act as a ligand in catalysis:
- Transition Metal Catalysis : It has been utilized in catalytic reactions involving transition metals. The tetrafluoroborate ion enhances the solubility and stability of metal complexes in various organic reactions .
Material Science
The unique properties of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate make it suitable for applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of triazole derivatives similar to (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Catalytic Efficiency
In another study focusing on catalytic applications, (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate was tested as a ligand for palladium-catalyzed cross-coupling reactions. The findings showed enhanced reaction rates and yields compared to traditional ligands .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| (S)-5-Isopropyl... | Anticancer | 12 | |
| Similar Triazole Derivative | Anticancer | 15 | |
| (S)-5-Isopropyl... | Catalytic Efficiency | N/A |
Table 2: Catalytic Performance
Mechanism of Action
The mechanism of action of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate involves its interaction with specific molecular targets. The triazole and oxazine rings can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other triazolo-oxazines and triazolo-pyrazines, which share structural similarities but differ in their specific substituents and reactivity. For example:
(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a pyrazine ring instead of an oxazine ring, which can result in different reactivity and applications.
The uniqueness of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate lies in its specific combination of substituents and the presence of the tetrafluoroborate anion, which can influence its stability and reactivity in various chemical and biological contexts.
Biological Activity
(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound characterized by its unique bicyclic structure that integrates both triazole and oxazine rings. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₇H₂₄BF₄N₃O
- Molecular Weight : 373.1966 g/mol
- CAS Number : 1631733-83-9
- MDL Number : MFCD32655223
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
- Nucleophilic substitution reactions .
- Cyclization processes to form the triazole and oxazine rings.
- Purification methods to ensure high yield and purity of the final product.
Research indicates that (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate interacts with various biological macromolecules such as proteins and nucleic acids. The understanding of its mechanism of action is crucial for evaluating its therapeutic potential.
Interaction Studies
Studies have employed techniques like molecular docking simulations and binding affinity assays to elucidate the interactions between this compound and biological targets. These studies are essential for determining its efficacy and potential side effects in therapeutic contexts.
Biological Activity Profiles
The biological activity profiles of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Exhibits potential against various bacterial strains including Gram-positive and Gram-negative bacteria. |
| Antifungal Activity | Demonstrated effectiveness against fungi such as Candida albicans. |
| Antiviral Activity | Preliminary studies suggest it may inhibit viral proliferation by modulating host immune responses. |
Case Studies
- Antimicrobial Efficacy : In a study evaluating the compound's activity against biofilms formed by Pseudomonas aeruginosa, it showed significant inhibition at low concentrations. This suggests potential use in medical coatings to prevent biofilm-related infections.
- Cell Toxicity Assessments : Toxicity studies indicated that while the compound is effective against microbial pathogens, it exhibits low toxicity towards eukaryotic cell lines at therapeutic doses. This balance is crucial for developing safe therapeutic agents.
- Molecular Docking Results : Molecular docking simulations revealed strong binding affinities with specific protein targets involved in bacterial cell wall synthesis and viral replication pathways.
Q & A
Basic Research Questions
Q. How is the molecular structure of (S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, analogous triazoloxazinium salts have been resolved using SC-XRD at 297 K with an R factor of 0.039, confirming bond lengths, angles, and stereochemistry . Complementary techniques include:
-
NMR Spectroscopy : and NMR to verify substituent positions and stereochemistry.
-
Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., CHBFNO, [M] expected m/z: 397.18) .
Table 1 : Key Structural Parameters from SC-XRD (Example from Analogous Compound)
Parameter Value Mean C–C bond length 0.004 Å R factor 0.039 Data-to-parameter ratio 10.7 Source: Adapted from Huang et al. (2009)
Q. What methods are recommended for assessing the purity of this compound in synthetic workflows?
- Methodological Answer :
- HPLC with UV/Vis Detection : Use a C18 column and acetonitrile/water gradient to resolve impurities (e.g., purity ≥97% as reported in commercial batches) .
- Elemental Analysis : Compare experimental C, H, N, and B content with theoretical values (e.g., CHBFNO: C 51.40%, H 6.09%, N 10.58%) .
- Ion Chromatography : Quantify BF counterion content to ensure stoichiometric consistency .
Advanced Research Questions
Q. What experimental strategies are employed to study the environmental fate and degradation pathways of this compound?
- Methodological Answer : Long-term environmental studies (e.g., Project INCHEMBIOL) use:
-
Laboratory Simulations : Hydrolysis/photolysis studies under controlled pH, temperature, and UV light to identify degradation products .
-
Biotic Transformation Assays : Incubation with soil microbiota to track metabolic pathways.
-
Analytical Tools : LC-MS/MS and NMR to detect fluorine-containing metabolites .
Table 2 : Key Environmental Fate Parameters
Parameter Experimental Design Hydrolysis half-life pH 5–9, 25°C, monitored via HPLC Photolytic stability UV-Vis irradiation (λ = 254 nm) Soil adsorption Batch equilibrium method (OECD Guideline 106)
Q. How can computational modeling predict enantioselective interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with chiral receptors (e.g., enzymes or ion channels). Focus on hydrogen bonding and steric effects from the mesityl and isopropyl groups .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in synthetic modifications .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate binding modes.
Q. What synthetic challenges arise in achieving high enantiomeric excess (ee) for the (S)-enantiomer?
- Methodological Answer :
- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrolled cyclization steps.
- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) to quantify ee (>98% as reported in structurally similar compounds) .
Q. How does the tetrafluoroborate counterion influence the compound’s solubility and crystallinity?
- Methodological Answer :
- Solubility Studies : Compare solubility in polar (e.g., DMSO, water) vs. nonpolar solvents (e.g., hexane) via gravimetric analysis. BF enhances solubility in aprotic solvents .
- Crystallinity Analysis : SC-XRD reveals that bulky counterions like BF disrupt crystal packing, reducing melting points compared to halide salts .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
